molecular formula C9H20N2O B14549534 N~1~,N~1~-Dimethyl-N~2~-(oxan-2-yl)ethane-1,2-diamine CAS No. 62114-05-0

N~1~,N~1~-Dimethyl-N~2~-(oxan-2-yl)ethane-1,2-diamine

Cat. No.: B14549534
CAS No.: 62114-05-0
M. Wt: 172.27 g/mol
InChI Key: KTFQGUCRTMODPA-UHFFFAOYSA-N
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Description

N~1~,N~1~-Dimethyl-N~2~-(oxan-2-yl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two amine groups attached to an ethane backbone, with one of the amine groups being substituted with a dimethyl group and the other with an oxan-2-yl group

Properties

CAS No.

62114-05-0

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

N',N'-dimethyl-N-(oxan-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C9H20N2O/c1-11(2)7-6-10-9-5-3-4-8-12-9/h9-10H,3-8H2,1-2H3

InChI Key

KTFQGUCRTMODPA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1CCCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-Dimethyl-N~2~-(oxan-2-yl)ethane-1,2-diamine can be achieved through several synthetic routes. One common method involves the reaction of N1,N~1~-dimethylethylenediamine with oxirane (ethylene oxide) under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the opening of the oxirane ring and its subsequent attachment to the diamine.

Industrial Production Methods

In an industrial setting, the production of N1,N~1~-Dimethyl-N~2~-(oxan-2-yl)ethane-1,2-diamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation or chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-Dimethyl-N~2~-(oxan-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N1,N~1~-dimethyl-N~2~-(oxan-2-yl)ethane-1,2-diamine oxides, while substitution reactions can produce a variety of substituted diamines.

Scientific Research Applications

N~1~,N~1~-Dimethyl-N~2~-(oxan-2-yl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which can serve as catalysts in various chemical reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N1,N~1~-Dimethyl-N~2~-(oxan-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s amine groups can interact with biological receptors or enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    N~1~,N~1~-Dimethyl-N~2~-(pyridin-2-yl)ethane-1,2-diamine: This compound has a pyridinyl group instead of an oxan-2-yl group.

    N,N,N’,N’-Tetramethylethylenediamine: This compound has two additional methyl groups on the nitrogen atoms.

Uniqueness

N~1~,N~1~-Dimethyl-N~2~-(oxan-2-yl)ethane-1,2-diamine is unique due to the presence of the oxan-2-yl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

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